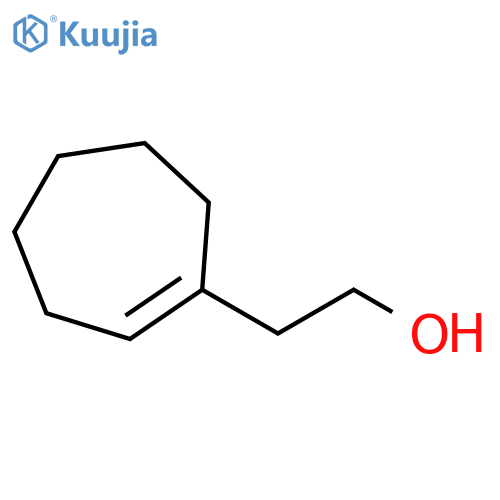Cas no 21336-32-3 (2-(cyclohept-1-en-1-yl)ethan-1-ol)

21336-32-3 structure
商品名:2-(cyclohept-1-en-1-yl)ethan-1-ol
2-(cyclohept-1-en-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(1-Cycloheptenyl)ethanol
- 1-Cycloheptene-1-ethanol
- 2-(cyclohept-1-en-1-yl)ethan-1-ol
- 21336-32-3
- EN300-1635845
-
- インチ: 1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h5,10H,1-4,6-8H2
- InChIKey: QEZBZGBFCIUPCN-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)CCCCCC=1
計算された属性
- せいみつぶんしりょう: 140.120115130g/mol
- どういたいしつりょう: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.931±0.06 g/cm3(Predicted)
- ふってん: 91-91.5 °C(Press: 18 Torr)
- 酸性度係数(pKa): 15.06±0.10(Predicted)
2-(cyclohept-1-en-1-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635845-1.0g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1635845-10000mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 10000mg |
$4236.0 | 2023-09-22 | ||
| Enamine | EN300-1635845-500mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 500mg |
$946.0 | 2023-09-22 | ||
| Enamine | EN300-1635845-5.0g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1635845-0.05g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1635845-0.5g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1635845-0.1g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1635845-100mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 100mg |
$867.0 | 2023-09-22 | ||
| Enamine | EN300-1635845-50mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1635845-2500mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 2500mg |
$1931.0 | 2023-09-22 |
2-(cyclohept-1-en-1-yl)ethan-1-ol 関連文献
-
Rira Kang,Yong-Jin Noh,Jin-Mun Yun,Hyun Kim,NoSoung Myoung,Eun-Hye Lee,Tae-Wook Kim,Seok-In Na,Seung-Hwan Oh RSC Adv., 2017,7, 26689-26696
-
Yan-lin Tang,De-Yong Xiong,Ping-Rui Wang,Li-ke Gao,Tian-yu Tang,Xiao-Nan Wei,Hai-Rong Zhang,Xu-Pu wu,Shen-Tong Ji RSC Adv., 2020,10, 20960-20971
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
21336-32-3 (2-(cyclohept-1-en-1-yl)ethan-1-ol) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
